3-Methylflavone-8-carboxylic acid (MFCA) is a structurally defined flavone derivative, distinguished by a methyl group at the C-3 position and a carboxylic acid at the C-8 position. It is primarily recognized as the main active metabolite of the pharmaceutical agent Flavoxate, a smooth muscle relaxant. [REFS-3, REFS-4] Beyond its metabolic role, the compound serves as a critical synthetic intermediate in pharmaceutical chemistry, where the carboxylic acid provides a key functional handle for further derivatization. [REFS-1, REFS-2] Its procurement is often driven by the need to study the specific biological activities of the metabolite directly or to leverage its structure as a high-purity building block.
Substituting 3-Methylflavone-8-carboxylic acid (MFCA) with seemingly similar compounds introduces significant functional deviations. Using its parent drug, Flavoxate, fails to isolate the specific pharmacological effects of MFCA, as the in-vivo metabolic conversion yields a different activity profile. [1] Substituting with other flavones, such as the unsubstituted Flavone-8-carboxylic acid, alters the steric and electronic properties conferred by the C-3 methyl group, which can be critical for target binding and biological activity. [2] Furthermore, substituting with flavones lacking the C-8 carboxylic acid, like chrysin or unsubstituted flavone, eliminates the primary functional handle required for its use as a synthetic precursor in medicinal chemistry programs aimed at producing flavone-8-carboxylate ester libraries. [3]
In functional assays, 3-Methylflavone-8-carboxylic acid (MFCA) demonstrates a specific mechanism of action by producing a 'remarkable' phosphodiesterase (PDE) inhibiting activity. [1] Critically, it is differentiated from its parent compound, Flavoxate, and other general spasmolytics by its lack of activity on isolated organs where contractions were induced by histamine, acetylcholine, or CaCl2. [1] Furthermore, it showed no significant affinity for a wide panel of common receptors, including alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, and Ca2+ receptors, confirming its targeted action is not due to broad, non-specific receptor interactions. [1]
| Evidence Dimension | Pharmacological Activity Profile |
| Target Compound Data | Shows remarkable phosphodiesterase (PDE) inhibiting activity. |
| Comparator Or Baseline | Generic spasmolytics and broad-spectrum receptor ligands (histamine, acetylcholine, adrenergic ligands, etc.). |
| Quantified Difference | Qualitatively distinct: Active as a PDE inhibitor while being inactive against multiple common receptor-mediated and ion-channel-mediated contraction pathways. |
| Conditions | In vitro assays on isolated organs and in vivo rat cystometric recordings. |
For researchers studying PDE-mediated pathways in smooth muscle, this compound offers a tool to elicit effects without the confounding activities of multi-target spasmolytics.
The utility of 3-Methylflavone-8-carboxylic acid as a versatile precursor is established through its conversion to the corresponding acid chloride. [1] This reactive intermediate is then used to synthesize a range of ester derivatives, such as piperidinoethyl 3-methylflavone-8-carboxylate. [1] The patent literature details specific process conditions for these esterification reactions, including heating reactants without a solvent at 140-200°C or using inert organic solvents like dimethylformamide at temperatures from 0°C to reflux. [1] This demonstrates the compound's robustness and process compatibility for creating libraries of novel flavone derivatives.
| Evidence Dimension | Chemical Processability |
| Target Compound Data | Can be converted to its acid chloride and subsequently reacted under various thermal and solvent conditions to form esters. |
| Comparator Or Baseline | Flavones lacking a carboxylic acid functional group (e.g., Chrysin, 3-Methylflavone), which cannot undergo these specific derivatization reactions. |
| Quantified Difference | Enables a specific, high-yield synthetic pathway (esterification via acid chloride) that is unavailable to analogs without the C-8 carboxylic acid. |
| Conditions | Synthesis of esters via reaction of 3-methylflavone-8-carboxylic acid chloride with various alcohols. |
This compound is the specific choice for medicinal chemistry programs requiring a flavone scaffold with a C-8 position activated for esterification and library development.
An optimized, patented synthesis route for 3-Methylflavone-8-carboxylic acid demonstrates superior process efficiency and product quality compared to prior art. [1] By substituting lower-cost chlorine for more expensive and toxic bromine and strategically reordering the process steps (dehalogenation before cyclization), this method achieves a final product purity of over 99.99% and a total reaction yield of over 60%. [1] The inventors claim this process lowers overall production costs by 30-35% compared to older methods that suffer from low yields (around 15%) and high levels of isomeric impurities. [1]
| Evidence Dimension | Manufacturing Process Efficiency & Purity |
| Target Compound Data | Total Yield: >60%; Purity: >99.99%; Cost Reduction: 30-35%. |
| Comparator Or Baseline | Prior art synthesis methods for the same compound. |
| Quantified Difference | +45% absolute yield; significant increase in purity from <40% to >99.99%; 30-35% cost reduction. |
| Conditions | Five-step synthesis from methyl salicylate using chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis. |
Procuring this compound from suppliers using modern synthesis ensures higher purity and batch-to-batch consistency, which is critical for reproducible results in both pharmacological research and analytical applications.
Based on its demonstrated selective phosphodiesterase (PDE) inhibitory activity and lack of off-target receptor interactions, this compound is the right choice for in vitro and in vivo studies aimed at isolating the functional consequences of PDE inhibition in smooth muscle tissues, such as the urinary bladder, without confounding effects from other spasmolytic pathways. [1]
Given its status as the primary metabolite of Flavoxate and the availability of high-purity (>99.9%) grades from optimized manufacturing processes, this compound is essential as a certified reference material for developing and validating analytical methods (e.g., HPLC) to quantify Flavoxate and its metabolites in biological samples or pharmaceutical formulations. [REFS-2, REFS-3]
The compound's robust chemical nature and the C-8 carboxylic acid handle make it a preferred starting material for medicinal chemistry campaigns. It is ideally suited for the synthesis of novel ester and amide libraries, enabling structure-activity relationship (SAR) studies to develop new flavone-based therapeutic agents. [3]
Irritant